![molecular formula C11H13Cl2NO B1486333 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide CAS No. 40023-27-6](/img/structure/B1486333.png)
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide
Overview
Description
“2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” is a chemical compound with the CAS Number: 40023-27-6 . It has a molecular weight of 246.14 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” is C11H13Cl2NO . The molecular weight is 246.13 .
Physical And Chemical Properties Analysis
“2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” is a powder in physical form . It is stored at room temperature .
Scientific Research Applications
Molecular Crystallography and Structural Analysis
- Crystal Structure and Intermolecular Interactions : The molecular structure of acetamide derivatives, including those related to 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide, have been analyzed for their crystallography, showing specific orientations and intermolecular interactions that contribute to their properties. These studies reveal the significance of C—H⋯O hydrogen bonding in forming molecular chains and crystal packing, which is crucial for understanding the material's stability and reactivity (Saravanan et al., 2016) (Gowda et al., 2007).
Antibacterial Activity
- Potential Antibacterial Agents : Compounds containing the chlorophenyl acetamide structure have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds show moderate to good activity, highlighting their potential as antibacterial agents. QSAR studies further demonstrate the influence of substituents on antibacterial efficacy (Desai et al., 2008).
Antiviral Therapy
- Japanese Encephalitis Treatment : A novel derivative of 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide has shown significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro. The compound demonstrated a decrease in viral load and increased survival in treated mice, indicating its therapeutic potential for Japanese encephalitis treatment (Ghosh et al., 2008).
Nonlinear Optical Properties
- Photonic Applications : The nonlinear optical properties of crystalline structures containing chlorophenyl acetamide moieties have been investigated, showing their suitability for photonic devices like optical switches and modulators. Theoretical studies reveal the compounds' good (hyper)polarizabilities, essential for optical applications (Castro et al., 2017).
Safety And Hazards
The safety information for “2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-10(14-11(15)7-12)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQEEFEABQVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



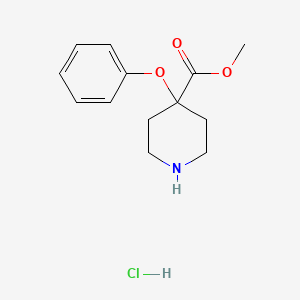
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
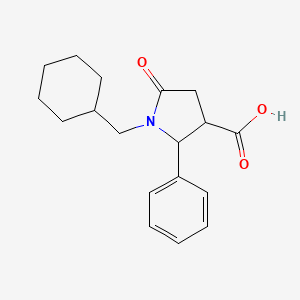
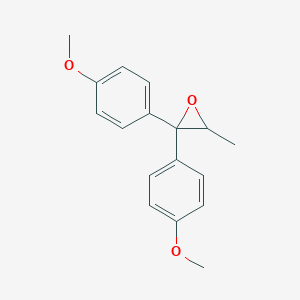
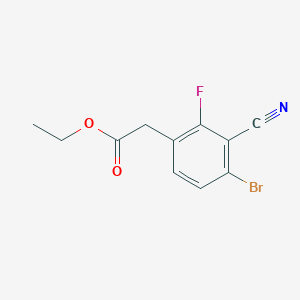
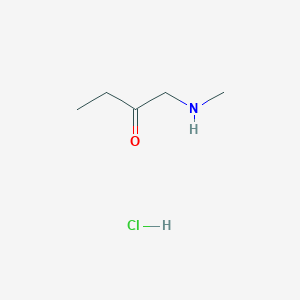
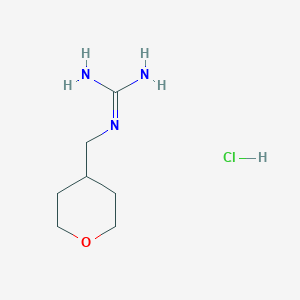
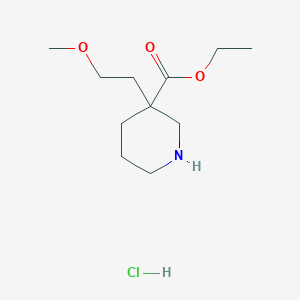
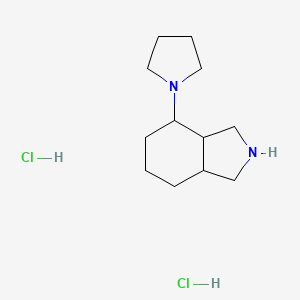
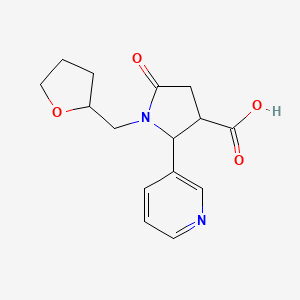
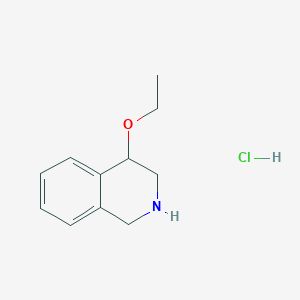
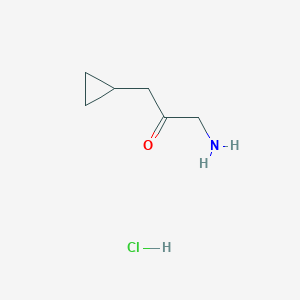
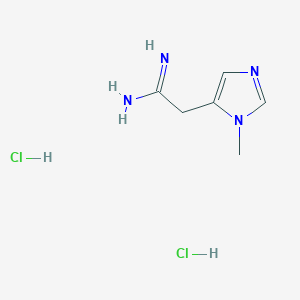
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)